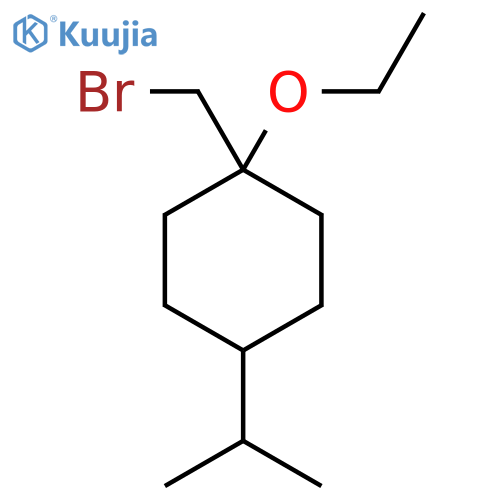Cas no 1250701-73-5 (1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane)

1250701-73-5 structure
商品名:1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane 化学的及び物理的性質
名前と識別子
-
- 1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane
- AKOS011393222
- 1250701-73-5
- EN300-1134075
-
- インチ: 1S/C12H23BrO/c1-4-14-12(9-13)7-5-11(6-8-12)10(2)3/h10-11H,4-9H2,1-3H3
- InChIKey: RUASRNAAZHQKOU-UHFFFAOYSA-N
- ほほえんだ: BrCC1(CCC(C(C)C)CC1)OCC
計算された属性
- せいみつぶんしりょう: 262.09323g/mol
- どういたいしつりょう: 262.09323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 9.2Ų
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134075-0.1g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1134075-0.05g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1134075-1.0g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1134075-0.25g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1134075-2.5g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1134075-10g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 10g |
$3315.0 | 2023-10-26 | |
| Enamine | EN300-1134075-5g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 5g |
$2235.0 | 2023-10-26 | |
| Enamine | EN300-1134075-0.5g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1134075-1g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 1g |
$770.0 | 2023-10-26 |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1250701-73-5 (1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane) 関連製品
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 55290-64-7(Dimethipin)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
